5-Amino-4-hydroxyquinazolin

Übersicht

Beschreibung

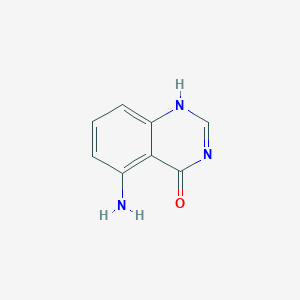

5-Amino-4-hydroxyquinazoline is a compound with the molecular formula C8H7N3O . It is also known by other names such as 5-Aminoquinazolin-4 (3H)-one, 5-amino-3H-quinazolin-4-one, and 5-Aminoquinazolin-4 (1H)-one .

Synthesis Analysis

A recent study has reported the use of a new magnetic nano-catalyst system based on graphene oxide for the synthesis of quinazoline derivatives . This efficient catalyst was used in a three-component one-pot synthesis of quinazoline derivatives, yielding products with high efficiency in short time and solvent-free conditions .

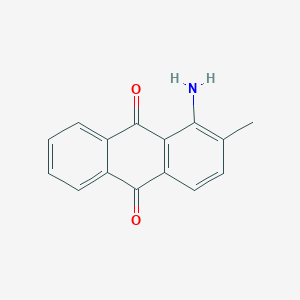

Molecular Structure Analysis

The molecular structure of 5-Amino-4-hydroxyquinazoline includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound has a molecular weight of 161.16 g/mol .

Physical And Chemical Properties Analysis

5-Amino-4-hydroxyquinazoline has several computed properties, including a molecular weight of 161.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 67.5 Ų and a heavy atom count of 12 .

Wissenschaftliche Forschungsanwendungen

Therapeutische Mittel in der Krebsbehandlung

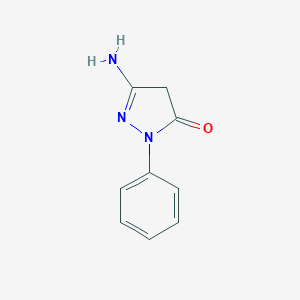

Quinazolin-Derivate, einschließlich 5-Amino-4-hydroxyquinazolin, haben sich als potenzielle therapeutische Mittel in der Krebsbehandlung gezeigt . Sie sind besonders vielversprechend in der Behandlung von Blasenkrebs, wo die gezielte Therapie, die auf bestimmte molekulare Pfade abzielt, im Mittelpunkt steht . Viele Quinazolin-Derivate sind für den klinischen Einsatz gegen Tumore zugelassen, wie z. B. Erlotinib, Gefitinib, Afatinib, Lapatinib und Vandetanib .

Struktur-Aktivitäts-Elucidation

Untersuchungen zur Struktur-Aktivitäts-Elucidation haben gezeigt, dass Verbindungen mit elektronens spendenden Substituenten im Allgemeinen potenter waren als solche mit elektronenziehenden Eigenschaften . Diese Erkenntnis ist für die Entwicklung neuer Medikamente und Therapien von Bedeutung.

Synthese von Quinazolin-Derivaten

this compound kann zur Synthese verschiedener Quinazolin-Derivate verwendet werden . Diese Derivate haben aufgrund ihrer breiten Palette an biologischen und pharmakologischen Eigenschaften breite Anwendung in der organischen Synthese und der pharmazeutischen Chemie .

Übergangsmetall-katalysierte Synthese

Quinazoline, einschließlich this compound, können unter Verwendung von übergangsmetallkatalysierten Reaktionen synthetisiert werden . Diese Methode hat potenzielle Anwendungen im Bereich der pharmazeutischen Chemie und Materialwissenschaften .

Stickstoffhaltiges heterocyclisches Gerüst

Die Entwicklung neuer und verbesserter synthetischer Verfahren für die Synthese und Funktionalisierung eines stickstoffhaltigen heterocyclischen Gerüsts ist seit jeher ein heißes Thema in der synthetischen organischen Chemie . Quinazoline, einschließlich this compound, haben aufgrund ihrer Häufigkeit unter verschiedenen Naturstoffen, Arzneimitteln, funktionellen organischen Materialien und Agrochemikalien große Aufmerksamkeit von Synthetikern und Pharmazeuten auf sich gezogen<a aria-label="2: 5. Nitrogen-Containing Heterocyclic Framework The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry2" data-citationid="6218f7f7-13e3-2d70-dfdd-e2985fb10e46-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/29/10/

Wirkmechanismus

Target of Action

5-Amino-4-hydroxyquinazoline, like other quinazoline derivatives, is known to have a broad range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The primary targets of these compounds are often specific proteins or enzymes within cells that play crucial roles in various biochemical processes .

Mode of Action

The mode of action of 5-Amino-4-hydroxyquinazoline involves its interaction with these targets, leading to changes in their function. For instance, some quinazoline derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes within the cell . This can lead to a variety of effects, depending on the specific target and the nature of its interaction with the compound .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-4-hydroxyquinazoline are likely to be numerous, given the broad range of activities associated with quinazoline derivatives . These could include pathways involved in cell growth and division, protein synthesis, and other essential cellular processes . The disruption of these pathways can lead to downstream effects such as cell death, inhibition of growth, or other changes in cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-Amino-4-hydroxyquinazoline, like other quinazoline derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). Quinazolines are generally well-absorbed and widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring . The elimination half-lives vary, and the compounds are excreted via both renal and biliary routes . These properties can impact the bioavailability of the compound and its ability to reach its targets within the body .

Result of Action

The molecular and cellular effects of 5-Amino-4-hydroxyquinazoline’s action would depend on its specific targets and the nature of its interactions with them. For instance, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation . If it targets a protein involved in DNA repair, it could lead to an increase in DNA damage and cell death . These effects could contribute to the compound’s potential anti-cancer activity .

Action Environment

The action, efficacy, and stability of 5-Amino-4-hydroxyquinazoline can be influenced by various environmental factors. These could include the presence of other drugs or chemicals, the pH of the environment, temperature, and light . For instance, the compound’s activity could be enhanced or inhibited by the presence of other drugs that interact with the same targets . Similarly, changes in pH or temperature could affect the compound’s stability or its ability to interact with its targets .

Zukünftige Richtungen

Quinazoline derivatives, including 5-Amino-4-hydroxyquinazoline, are a focus of ongoing research due to their diverse biological activities . Future research directions may include the development of novel quinazoline derivatives with improved potency and the exploration of their potential roles in various pharmacological activities .

Eigenschaften

IUPAC Name |

5-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZBESXYEGZKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376375 | |

| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135106-40-0 | |

| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

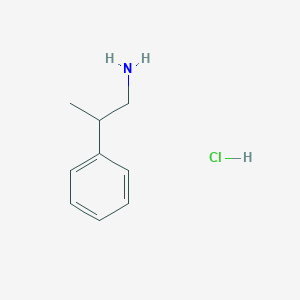

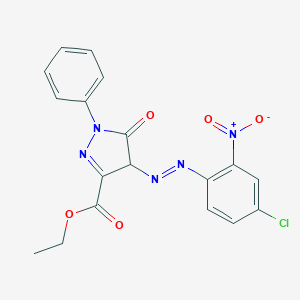

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)